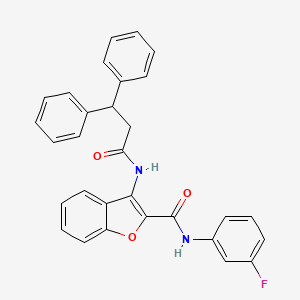![molecular formula C13H14N4O4S B2396215 N-(2-(3-甲基-2,2-二氧化苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)异噁唑-5-甲酰胺 CAS No. 2034453-97-7](/img/structure/B2396215.png)
N-(2-(3-甲基-2,2-二氧化苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)异噁唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a unique chemical entity, integrating various functional groups and exhibiting significant potential for applications across diverse scientific fields. This article delves into the synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds to provide a comprehensive understanding of this intriguing molecule.
科学研究应用
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is utilized across several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.
Medicine: The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.
作用机制
Target of Action
The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also potential visible-light organophotocatalysts .
Mode of Action
The compound interacts with its targets through an electron donor–acceptor (D–A) system . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the photocatalyst can be systematically modified .
Biochemical Pathways
The compound affects the photovoltaic and fluorescence pathways .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups . This suggests that the compound’s ADME properties and bioavailability could potentially be tailored for specific applications.
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the photocatalyst . These changes enable the compound to be used in photovoltaics or as fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the use of light as a “traceless” reagent has been discussed within the chemical community as a method to perform environmentally sustainable chemistry . The rise of photoredox catalysis as a powerful tool for enabling organic transformations has been concurrent with this discussion .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide involves multiple steps:
Formation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: This is generally achieved via cyclization reactions starting from appropriate thiadiazole precursors under controlled temperature and pressure conditions.
Linkage to Isoxazole Ring: The next step involves a coupling reaction to link the benzo[c][1,2,5]thiadiazole moiety to an isoxazole ring through an ethyl chain, using specific catalysts and reaction conditions optimized for high yield and purity.
Carboxamide Formation: Finally, the compound is converted into its carboxamide form by reacting with suitable amines under amide-forming conditions, typically involving coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Scaling up the synthesis for industrial production would necessitate optimizing reaction conditions for safety, yield, and cost-effectiveness. Continuous flow reactions and automated synthesis platforms can be employed to ensure consistency and scalability.
化学反应分析
Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: This compound is prone to oxidation reactions due to the presence of sulfur and nitrogen atoms within the thiadiazole ring.
Reduction: The compound can also be reduced under appropriate conditions, potentially altering the electronic properties of the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoxazole ring and the carboxamide group.
Common Reagents and Conditions: Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminium hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed: Reaction conditions will dictate the major products. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in amine derivatives. Substitution reactions often yield modified isoxazole or benzo[c][1,2,5]thiadiazole derivatives.
相似化合物的比较
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide can be compared to other similar compounds such as:
N-(2-(benzothiadiazolyl)ethyl)isoxazole-5-carboxamide: Similar structure but lacks the methyl and sulfone groups, resulting in different reactivity and application potential.
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives: These compounds have structural similarity but may lack the isoxazole moiety, altering their chemical and biological properties.
Isoxazole-5-carboxamide derivatives: Compounds focusing solely on the isoxazole ring, without the benzo[c][1,2,5]thiadiazole, exhibiting different reactivity and usage.
The uniqueness of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide lies in its dual ring structure, incorporating both a benzo[c][1,2,5]thiadiazole and an isoxazole moiety, offering a versatile platform for diverse chemical and biological interactions.
属性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-16-10-4-2-3-5-11(10)17(22(16,19)20)9-8-14-13(18)12-6-7-15-21-12/h2-7H,8-9H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKUJILLUPDFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)

![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)

![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2396141.png)
![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)


![N-(4-bromophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2396148.png)

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)

